molecular formula C12H11NO B1267808 2-(Benzyloxy)pyridine CAS No. 40864-08-2

2-(Benzyloxy)pyridine

Cat. No. B1267808
CAS RN: 40864-08-2
M. Wt: 185.22 g/mol
InChI Key: FMBDGKGJYMSJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Benzyloxy)pyridine involves key strategies such as the anionic rearrangement of the molecule, which has been demonstrated through pyridine-directed metalation of the benzylic carbon leading to 1,2-migration of pyridine via a postulated associative mechanism (addition/elimination) (Yang & Dudley, 2009). This methodology has enabled the high-yield synthesis of several aryl pyridyl carbinols, highlighting the synthetic utility of 2-(Benzyloxy)pyridine.

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)pyridine derivatives has been explored through various characterization techniques. Single-crystal X-ray diffraction studies have provided detailed insights into the crystalline structure of related compounds, revealing the presence of organic and inorganic layers that interact through hydrogen bonds and van der Waals forces, contributing to the cohesion of the 2D network (Soukrata, Belhouchet, & Mhiri, 2015).

Chemical Reactions and Properties

2-(Benzyloxy)pyridine undergoes various chemical reactions, including palladium-catalyzed cascade reactions which allow for the rapid construction of complex molecular skeletons with excellent selectivity. These transformations involve the formation of multiple bonds (C-C/C-C/C-N) through domino-style reactions, underscoring the reactivity and versatility of 2-(Benzyloxy)pyridine (Xiong et al., 2019).

Physical Properties Analysis

The physical properties of 2-(Benzyloxy)pyridine and its derivatives have been studied through methods like infrared spectroscopy, Raman spectroscopy, and thermogravimetric analysis. These studies have provided valuable information on the vibrational modes, thermal stability, and electrical properties of the compound, revealing its potential for application in various fields (Soukrata et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(Benzyloxy)pyridine include its reactivity towards ortho-sulfonylation, demonstrating the compound's ability to undergo direct sulfonylation at the ortho-position of the benzene ring. This reactivity pattern opens avenues for the synthesis of ortho-sulfonylated phenols, highlighting the synthetic versatility of 2-(Benzyloxy)pyridine (Xu, Liu, Li, & Sun, 2015).

Scientific Research Applications

Anionic Rearrangement

A study on the anionic rearrangement of 2-benzyloxypyridine reveals a pyridine-directed metalation leading to 1,2-migration of pyridine. This method yields several aryl pyridyl carbinols effectively, providing a route for the synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

Chemosensor for Fluoride Ions

2,6-Bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand derived from 2-(benzyloxy)pyridine, shows potential as a chemosensor for fluoride ions. Studies using UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques confirm its efficacy as a chemical shift and optical modification-based sensor (Chetia & Iyer, 2008).

Synthesis and Characterization of Compounds

The synthesis of asymmetric derivatives involving 2-(benzyloxy)pyridine has been explored, with evaluation of their antioxidant and antimitotic activities. These molecules exhibit good drug-like characteristics based on Lipinski's rule of five, indicating potential pharmaceutical applications (Pund et al., 2022).

Photocatalytic Degradation of Pyridine in Water

Research on the TiO2 photocatalytic degradation of pyridine in water, where pyridine shares a structural component with 2-(benzyloxy)pyridine, has been conducted. This study provides insights into the environmental remediation processes for pyridine-containing compounds (Maillard-Dupuy et al., 1994).

Cytotoxicity Evaluation

Research into 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, derived from 2-(benzyloxy)pyridine, reveals their potential in cytotoxicity against various cancer cells. This study enhances our understanding of the therapeutic applications of such compounds (Chen et al., 2003).

Spectral Characteristics

A study of the spectral characteristics of 2-amino-3-benzyloxypyridine in various solvents, pH levels, and in the presence of β-cyclodextrin, highlights its potential applications in chemical analysis and sensing technologies (Prabhu et al., 2010).

Safety And Hazards

The safety data sheet for 2-(Benzyloxy)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures such as wearing suitable gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

Given the importance of pyridine derivatives in various fields, there is a need for more research into the synthesis and functionalization of 2-(Benzyloxy)pyridine . This includes developing robust synthetic routes and improving the reaction success of 2-pyridyl boron nucleophiles in cross-coupling reactions .

properties

IUPAC Name

2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBDGKGJYMSJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304341
Record name 2-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)pyridine

CAS RN

40864-08-2
Record name 40864-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction of 4-chloropyridone (XXXXII) with an aryl halide, such as benzyl bromide in benzene and in the presence of Ag2CO3 as described in Scheme 13 (Smith A. M.; et al. J. Med. Chem. 36, 8, 1993) and at temperature ranges of 30-80° C. afforded the corresponding 2-benzyloxypyridine (XXXXVII). This was coupled with an arylboronic acid, ArB(OH)2 under palladium-catalyzed conditions to give (XXXXIX). The benzyloxy group can be removed by treatment with a strong acid, such as trifluoroacetic, triflic, sulfuric, HCl, etc. to give pyridone (L). This was converted to the 2-halopyridine with the action of POX3, PX5 or the corresponding triflate, tosylate or mesylate, which was displaced with a primary amine RNH2 to give (LI). The nitro group was reduced under conditions described in scheme 13 and the aminopyridine was cyclized to the imidazolo[4,5-b]pyridine (LII) under conditions described in scheme 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ag2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The synthesis of 1 is illustrated in FIG. 8. Benzyl alcohol is coupled with 2-chloropyridine using a modification of a reported procedure to afford 2-benzyloxypyridine, compound 5, in high yield. A range of alkylating agents and solvents was investigated in search of preferred conditions for the irreversible covalent activation of 5. The preferred protocol is to add methyl triflate (bp 94-99° C.) to an ice-cold solution of compound 5 in toluene and allow the mixture to warm to ambient temperature. A white microcrystalline solid, compound 1, forms within minutes, as the solution warms. Analytically pure compound 1 (mp 82-86° C.) can be isolated by filtration or by evaporation of the supernatant under reduced pressure. Salt 1 is remarkably stable. It may be preferably stored under an argon atmosphere either in a refrigerator or on the laboratory bench-top at room temperature and the white crystals of compound 1 are routinely handled open to the air. No differences have been observed between freshly prepared crystals and those that were prepared three months prior.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloro-pyridine (5 g, 44 mmol) was added to a stirred solution of benzylalcohol (6.1 g, 57.2 mmol), KOH (2.9 g, 52.8 mmol) and 18 crown[6] (50 mg) in toluene (20 mL) and the resulting mixture was heated to reflux at 110° C. for 6 hours. The reaction mixture was then cooled to room temperature and concentrated. The residue was diluted with waster and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 1.85 g (22%) of 2-benzyloxy-pyridine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)pyridine

Citations

For This Compound
29
Citations
AR Todorov, T Wirtanen, J Helaja - The Journal of Organic …, 2017 - ACS Publications
Facile photoreductive protocols have been developed to remove benzyl O-protective groups from oxyarene N-heterocycles at positions capable for 2-/4-O-pyridine–2-/4-pyridone …
Number of citations: 31 pubs.acs.org
P Bana, I Greiner - Australian Journal of Chemistry, 2017 - CSIRO Publishing
Debated selective microwave heating effects were investigated in a rearrangement and a benzylation reaction involving 2-substituted pyridines. An accurate, reproducible comparison …
Number of citations: 4 www.publish.csiro.au
MJ Shiao - The Journal of Organic Chemistry, 1982 - ACS Publications
Recent studies1, 2 on synthetic cardioactive steroid ana-logues have shown that azabufalin (1) may have important use pharmacological activity. In previous work, 2, 3 we …
Number of citations: 11 pubs.acs.org
SE Dunlap - 2019 - cardinalscholar.bsu.edu
… The synthesis of these derivatives started with 5-cyano-2benzyloxy pyridine (1.47), so a Grignard addition followed by hydrolysis could generate a ketone functional group. Copper (I) …
Number of citations: 2 cardinalscholar.bsu.edu
SE DUNLAP - 2019 - core.ac.uk
… The synthesis of these derivatives started with 5-cyano-2benzyloxy pyridine (1.47), so a Grignard addition followed by hydrolysis could generate a ketone functional group. Copper (I) …
Number of citations: 0 core.ac.uk
AK Mishra, NH Morgon, S Sanyal… - Advanced Synthesis …, 2018 - Wiley Online Library
The present study reports the synthesis of N‐alkylated pyridones and benzothiazolones via O‐ to N‐alkyl group migration under transition metal‐free TfOH‐catalyzed reaction …
Number of citations: 9 onlinelibrary.wiley.com
MMK Amer, MA Aziz, WS Shehab, MH Abdellattif… - Journal of Saudi …, 2021 - Elsevier
… 2-benzyloxy pyridine 1 underwent intramolecular O to N migratory rearrangement reaction catalyzed … Conditions for the conversion of 2-Benzyloxy pyridine 1 into N-Benzyl-2-pyridone 2. …
Number of citations: 36 www.sciencedirect.com
S Radix, F Hallé, Z Mahiout… - Helvetica Chimica …, 2022 - Wiley Online Library
The preparation of various 5‐ and 6‐azaindoles, heterocyclic structures that are frequently part of molecules in clinical development, and their monohydroxy analogues were described. …
Number of citations: 0 onlinelibrary.wiley.com
Q Zhou, F Du, X Liang, W Liu, T Fang, G Chen - Molecules, 2018 - mdpi.com
The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in organic synthesis of natural products and biological active molecules. Herein we report a novel ternary …
Number of citations: 5 www.mdpi.com
C Manera, G Saccomanni, AM Malfitano… - European journal of …, 2012 - Elsevier
CB2 receptor ligands are becoming increasingly attractive drugs due to the potential role of this receptor in several physiopathological processes. Using our previously described series …
Number of citations: 63 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.